
CGP 57380
描述
CGP 57380 is a low-molecular-weight kinase inhibitor known for its selective inhibition of MAP-kinase interacting kinase-1 (MNK1) and MAP-kinase interacting kinase-2 (MNK2). It has been widely used in scientific research due to its ability to inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in protein synthesis and cellular growth .
准备方法
合成路线和反应条件: CGP 57380 是通过一系列涉及吡唑并嘧啶化合物的化学反应合成的。 合成通常涉及在受控条件下使 4-氟苯胺与吡唑并[3,4-d]嘧啶-3,4-二胺反应,从而得到所需的化合物 .
工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但 this compound 的合成通常遵循标准有机合成方案。 该化合物在实验室和研究机构中生产,用于科学研究 .
化学反应分析
反应类型: CGP 57380 主要发生取代反应,这是由于存在反应性官能团,如氟苯基和吡唑并嘧啶部分 .
常见试剂和条件:
取代反应: 通常涉及亲核试剂或亲电试剂,在温和至中等条件下进行。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能产生 this compound 的各种取代衍生物 .
科学研究应用
1.1. T-cell Acute Lymphoblastic Leukemia (T-ALL)
CGP 57380 has been studied extensively for its effects on T-ALL, a type of leukemia characterized by the proliferation of immature T-cells. Research indicates that this compound demonstrates significant antiproliferative activity against T-ALL cell lines, such as Jurkat and CEM cells.
- Mechanism of Action : this compound inhibits the phosphorylation of eIF4E, a key regulator in the translation of oncogenic mRNAs, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and c-Myc. This results in enhanced apoptosis in T-ALL cells when combined with mTOR inhibitors like everolimus .
- Case Study Findings :
1.2. Non-Small Cell Lung Cancer (NSCLC)
This compound has also been evaluated for its efficacy in NSCLC, where it enhances the effects of other treatments.
- Combined Treatment : When used alongside RAD001 (an mTOR inhibitor), this compound significantly inhibited tumor growth in xenograft models of NSCLC.
Table 1: Summary of Anticancer Effects of this compound
Anti-inflammatory Applications
This compound has shown promise in modulating inflammatory responses, particularly through its effects on macrophages.
2.1. Macrophage Activation
Research indicates that this compound can inhibit TNFα production in macrophages stimulated by lipopolysaccharides (LPS).
- Mechanism : By inhibiting eIF4E phosphorylation, this compound reduces the translation of pro-inflammatory cytokines.
- Case Study Findings : In mouse models, treatment with this compound resulted in decreased levels of TNFα and other cytokines like IL-6 and MCP-1 .
Table 2: Summary of Anti-inflammatory Effects of this compound
Cell Type | Mechanism | Key Findings |
---|---|---|
Macrophages | Inhibits TNFα production | Reduced cytokine levels upon LPS stimulation |
Pharmacological Profile
This compound is characterized by its selectivity for MNK1 over other kinases, making it a valuable tool for both research and therapeutic applications.
作用机制
CGP 57380 通过选择性抑制 MNK1 和 MNK2 来发挥其作用,MNK1 和 MNK2 参与 eIF4E 的磷酸化。这种抑制阻止了 eIF4E 的磷酸化,从而减少了蛋白质合成和细胞生长。 该化合物靶向 MAP 激酶信号通路,该通路对各种细胞过程至关重要 .
类似化合物:
- BRD4 抑制剂-18
- 8α-对映-虎皮楠内酯 13-O-乙酸酯
- GW7845
- AAPK-25
- 达英-13C6
- Z-VAD-FMK
- 苯尼地平盐酸盐
- 油酸-13C
- 红景天苷(标准品)
- 草甘膦-13C2, 15N
- 抗癌剂 120 .
独特性: this compound 由于其对 MNK1 和 MNK2 的高度选择性而具有独特性,对其他激酶(如 p38、JNK1、ERK1/2、PKC 和 Src 样激酶)的抑制作用很小。 这种选择性使其成为研究特定信号通路而不产生脱靶效应的宝贵工具 .
相似化合物的比较
- BRD4 Inhibitor-18
- 8α-Tigloyloxyhirsutinolide 13-O-acetate
- GW7845
- AAPK-25
- Dutasteride-13C6
- Z-VAD-FMK
- Benidipine hydrochloride
- Oleic acid-13C
- Salidroside (Standard)
- Glyphosate-13C2, 15N
- Anticancer agent 120 .
Uniqueness: CGP 57380 is unique due to its high selectivity for MNK1 and MNK2, with minimal inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, and Src-like kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .
生物活性
CGP 57380 is a selective inhibitor of the MNK (MAPK-interacting kinase) family, particularly MNK1 and MNK2, which play crucial roles in regulating protein synthesis and cell signaling pathways associated with cancer progression. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant research findings.
This compound primarily inhibits the phosphorylation of eIF4E (eukaryotic translation initiation factor 4E), a critical factor in the regulation of protein synthesis. By inhibiting MNK1 and MNK2, this compound reduces eIF4E phosphorylation, leading to decreased expression of oncogenes such as c-Myc and survivin, which are involved in cell survival and proliferation .
Key Points:
- Inhibition of eIF4E Phosphorylation: this compound effectively blocks the phosphorylation of eIF4E in various cancer cell lines, contributing to its anti-cancer effects .
- Synergistic Effects: When combined with other therapies, such as mTOR inhibitors (e.g., RAD001), this compound enhances anti-tumor efficacy by promoting apoptosis and inhibiting tumor growth .
Research Findings
Numerous studies have investigated the effects of this compound across different cancer types. Below are summarized findings from notable research:
Case Study 1: NSCLC
In a study involving NSCLC patients, treatment with this compound resulted in significant tumor growth inhibition. The combination therapy with RAD001 showed a marked decrease in Ki-67 positive cells, indicating reduced cell proliferation. Histological analysis revealed extensive necrosis in treated tumors .
Case Study 2: T-ALL
In T-ALL models, this compound was shown to effectively inhibit cell survival pathways by targeting MNK signaling. This inhibition led to decreased levels of key survival proteins and enhanced sensitivity to mTOR inhibitors, suggesting a potential therapeutic strategy for resistant leukemia cases .
属性
IUPAC Name |
3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMANVRZYYQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469941 | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522629-08-9 | |
Record name | CGP 57380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 522629-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP 57380 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。